molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9

Acetonitrile, [(4-nitrophenyl)thio]-

Cat. No. B1355109
CAS RN: 18527-26-9
M. Wt: 194.21 g/mol
InChI Key: KWNGHNPPHNKAIG-UHFFFAOYSA-N
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Description

“Acetonitrile, [(4-nitrophenyl)thio]-” is a chemical compound with the empirical formula C8H6N2O2S . It is also known as “4-Nitrophenylacetonitrile” and is used in the preparation of cyanostilbene .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . This totals to 19 atoms .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .


Physical And Chemical Properties Analysis

The molecular weight of “Acetonitrile, [(4-nitrophenyl)thio]-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .

Scientific Research Applications

  • Spectral and Structural Studies

    • Acetonitrile, [(4-nitrophenyl)thio]-, and its carbanion have been examined for their spectral and structural changes. Infrared (IR) spectra and ab initio force field calculations revealed significant frequency decreases and intensity increases in cyano and nitro stretching bands during molecule→carbanion conversion. This study contributes to the understanding of the structural dynamics of such compounds (Binev et al., 2000).
  • Reactions with Pyridines

    • The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated. This research helps in understanding the Brönsted plots and nucleophilic reactions' mechanisms, contributing to the field of organic chemistry (Koh et al., 1999).
  • Proton Transfer Reaction Studies

    • A kinetic study of proton transfer reactions involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile provides insights into the acidity constants of C-acids and the influence of substituents on reaction kinetics (Minksztym & Jarczewski, 2004).
  • Surface Grafting on Carbon and Metallic Surfaces

    • Research on the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction expands the understanding of surface chemistry and materials science (Adenier et al., 2005).
  • Organic Monolayer Reactions on Carbon Surfaces

    • Studies involving monolayers of nitrophenyl groups bonded to glassy carbon surfaces contribute to the field of surface chemistry and Raman spectroscopy (Liu & McCreery, 1995).
  • Catalysis in Ester Aminolysis

    • Research on the imidazolysis of 4-nitrophenyl trifluoroacetate in aqueous acetonitrile sheds light on base-catalyzed reactions and the electrophilicity of substrates (Neuvonen, 1988).
  • Synthesis of Pyrrolines

    • A method for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines highlights advancements in organic synthesis and pharmacologically interesting molecule development (Korkmaz & Zora, 2020).
  • DNA-Binding Studies and Biological Activities

    • Studies on nitrosubstituted acylthioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, provide insights into DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Safety And Hazards

The safety data sheet for Acetonitrile indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin or if inhaled. It also causes serious eye irritation .

Future Directions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGHNPPHNKAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517261
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, [(4-nitrophenyl)thio]-

CAS RN

18527-26-9
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in THF (100 ml), and to this solution was added triethylamine (12.6 ml) and then, bromoacetonitrile (5.4 ml), and the mixture was stirred for 30 minutes. The reaction solution was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]acetonitrile (10.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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